molecular formula C10H6ClNO2S B6386216 2-Chloro-5-(thiophen-2-YL)isonicotinic acid CAS No. 1261961-96-9

2-Chloro-5-(thiophen-2-YL)isonicotinic acid

Cat. No.: B6386216
CAS No.: 1261961-96-9
M. Wt: 239.68 g/mol
InChI Key: CKWAHJGPAHSRJV-UHFFFAOYSA-N
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Description

2-Chloro-5-(thiophen-2-YL)isonicotinic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a thiophene ring, a chlorine atom, and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of 2-Chloro-5-(thiophen-2-YL)isonicotinic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(thiophen-2-YL)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

2-Chloro-5-(thiophen-2-YL)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(thiophen-2-YL)isonicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and chlorine atom can play crucial roles in binding to the target and exerting the desired effect. The exact molecular targets and pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(thiophen-2-YL)isonicotinic acid is unique due to its specific combination of a thiophene ring, chlorine atom, and isonicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-chloro-5-thiophen-2-ylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-9-4-6(10(13)14)7(5-12-9)8-2-1-3-15-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWAHJGPAHSRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686904
Record name 2-Chloro-5-(thiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-96-9
Record name 2-Chloro-5-(thiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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